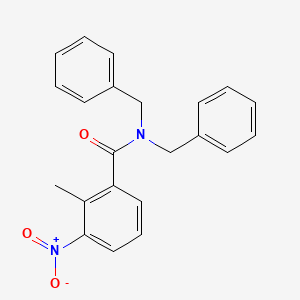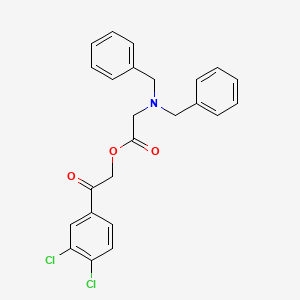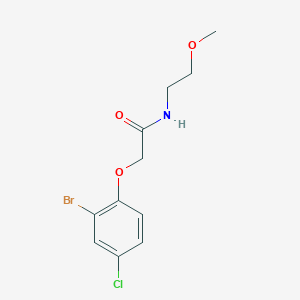
N,N-dibenzyl-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2-methyl-3-nitrobenzamide: is an organic compound with the molecular formula C22H20N2O3 It is characterized by the presence of two benzyl groups attached to the nitrogen atom, a methyl group at the second position, and a nitro group at the third position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position, forming 2-methyl-3-nitrobenzamide.
Benzylation: The nitrated product is then subjected to benzylation. This involves the reaction of 2-methyl-3-nitrobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl groups on the nitrogen atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,N-dibenzyl-2-methyl-3-nitrobenzamide can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions. For example, the benzyl groups can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 2-methyl-3-nitrobenzoic acid and dibenzylamine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N,N-dibenzyl-2-methyl-3-aminobenzamide.
Substitution: N,N-dialkyl-2-methyl-3-nitrobenzamide.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and dibenzylamine.
Scientific Research Applications
Chemistry: N,N-dibenzyl-2-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may serve as a model compound to investigate the interactions of nitrobenzamides with biological macromolecules.
Medicine: While specific medicinal applications of this compound are not well-documented, compounds with similar structures have been explored for their potential as antimicrobial and anticancer agents. Further research could reveal its potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-methyl-3-nitrobenzamide is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl groups may facilitate the compound’s interaction with hydrophobic regions of biological membranes or proteins. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N,N-dibenzyl-4-methyl-3-nitrobenzamide: Similar structure but with the methyl group at the fourth position.
N,N-dimethyl-3-nitrobenzamide: Lacks the benzyl groups, with dimethyl groups instead.
2-methyl-3-nitrobenzamide: Lacks the benzyl groups entirely.
Uniqueness: N,N-dibenzyl-2-methyl-3-nitrobenzamide is unique due to the presence of both benzyl groups and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dibenzyl-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-17-20(13-8-14-21(17)24(26)27)22(25)23(15-18-9-4-2-5-10-18)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQDWRKSIDYQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![CYCLOBUTYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B4953520.png)

![3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4953534.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B4953542.png)

![1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol](/img/structure/B4953560.png)

![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4953568.png)


![1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4953592.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4953606.png)
![(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4953621.png)

